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Introduction
C16 PEG2000 Ceramide is a synthetic, PEGylated sphingolipid that combines the bioactive

properties of C16 (palmitoyl) ceramide with the steric stabilization and "stealth" characteristics

conferred by a polyethylene glycol (PEG) chain of approximately 2000 Da.[1][2] This unique

structure makes it a valuable component in advanced drug delivery systems, particularly in the

formulation of liposomes and lipid nanoparticles (LNPs). Understanding its biophysical impact

on lipid bilayers is critical for designing stable, effective, and targeted nanomedicines.

This guide provides a detailed examination of the biophysical properties of C16 PEG2000
Ceramide, drawing on data from its constituent parts—the C16 ceramide anchor and the

PEG2000 chain—to elucidate its behavior within a lipid membrane.

Core Molecular Structure and Orientation
The molecule consists of three primary components: a C16 saturated acyl chain, a sphingosine

base, and a hydrophilic PEG2000 chain. The ceramide portion anchors the molecule within the

lipid bilayer, while the large, flexible PEG chain extends into the aqueous environment, creating

a hydrated steric barrier.
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Fig. 1: C16 PEG2000 Ceramide in a bilayer (max width: 760px)

Biophysical Effects on Lipid Bilayers
The incorporation of C16 PEG2000 Ceramide into a lipid bilayer introduces competing

biophysical effects. The C16 ceramide moiety is known to increase membrane order and

induce the formation of rigid, gel-phase domains, while the bulky PEG chain can disrupt lipid

packing and increase bilayer fluidity.

Impact of the C16 Ceramide Moiety
C16 ceramide, on its own, has a profound ordering effect on fluid-phase phospholipid

membranes. Due to its capacity for strong intermolecular hydrogen bonding and high

hydrophobicity, it segregates into ceramide-enriched gel domains or even separate phases.[3]

[4][5] This dramatically alters the thermal and structural properties of the host bilayer. Saturated

ceramides, like the C16 species, are particularly potent in promoting gel/fluid phase separation.

[6][7][8]
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Key Quantitative Effects of C16 Ceramide:

Phase Transition Temperature (Tm): The presence of C16 ceramide significantly increases

the main phase transition temperature (Tm) of phospholipid bilayers.[9][10] For instance,

even small molar fractions can induce phase separation near physiological temperatures.[10]

Membrane Order and Rigidity: C16 ceramide increases the order of lipid acyl chains, leading

to a more rigid and less permeable membrane.[8][11]

Bilayer Structure: In DMPC (dimyristoylphosphatidylcholine) bilayers, increasing

concentrations of C16 ceramide lead to an increase in the lamellar repeat distance,

indicating a thickening of the bilayer in both the gel and fluid phases.[12]

Domain Formation: C16 ceramide has a very low miscibility in fluid phospholipid phases,

leading to the formation of ceramide-rich domains at molar fractions as low as <5 mol%.[5][8]

Table 1: Influence of C16 Ceramide on DMPC Bilayer Properties

Molar Fraction
of C16-Cer
(Xcer)

Pre-transition
Temp (Tp) (°C)

Main
Transition
Width

Lamellar
Repeat
Distance (d) -
Gel Phase (Å)

Lamellar
Repeat
Distance (d) -
Fluid Phase
(Å)

0.03 Increased - ~61 -

> 0.06 Not resolved
Increased

significantly
- -

0.06 - - - ~61

0.35 - - ~67 ~64

Data synthesized from high-sensitivity DSC and X-ray diffraction studies.[12]

Influence of the PEG2000 Chain
The PEG2000 chain is a large, hydrophilic polymer that has its own distinct effects on

membrane biophysics. When conjugated to a lipid anchor, it forms a "mushroom" or "brush"

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.researchgate.net/publication/365977870_Long_chain_ceramides_raise_the_main_phase_transition_of_monounsaturated_phospholipids_to_physiological_temperature
https://pmc.ncbi.nlm.nih.gov/articles/PMC9718810/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9718810/
https://www.researchgate.net/publication/51565244_Effect_of_ceramide_structure_on_membrane_biophysical_properties_The_role_of_acyl_chain_length_and_unsaturation
https://pmc.ncbi.nlm.nih.gov/articles/PMC1779968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1300835/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2717291/
https://www.researchgate.net/publication/51565244_Effect_of_ceramide_structure_on_membrane_biophysical_properties_The_role_of_acyl_chain_length_and_unsaturation
https://pmc.ncbi.nlm.nih.gov/articles/PMC1300835/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


conformation on the bilayer surface, depending on the grafting density.

Steric Hindrance: The primary role of the PEG chain is to create a steric barrier that reduces

protein adsorption (opsonization) and prevents vesicle aggregation, extending circulation

time in vivo.[13][14]

Disruption of Lipid Packing: The bulky PEG headgroups can disrupt the tight packing of the

underlying lipid acyl chains, potentially counteracting the ordering effect of the ceramide

anchor.[13]

Micelle Formation: At sufficient concentrations, PEGylated lipids like DSPE-PEG2000 can

self-assemble into micelles rather than incorporating into bilayers.[15][16][17] The critical

micelle concentration (CMC) is the key parameter governing this behavior.[18] While the

CMC for C16 PEG2000 Ceramide is not readily available in the literature, it is a crucial

factor for formulation stability.

Table 2: Thermal Properties of PEGylated Phospholipids

PEGylated Lipid System
Phase Transition
Temperature (Tm) (°C)

DSPE-PEG2000 Micelles 12.8

DSPE-PEG1000 Micelles 58.0

DPPE-PEG2000 Micelles No transition observed

Data from Differential Scanning Calorimetry (DSC).[15]

Ceramide-Mediated Signaling Pathways
Ceramide is a critical second messenger involved in various cellular signaling cascades, most

notably apoptosis (programmed cell death).[19][20] Stress stimuli, such as TNF-α or Fas ligand

binding, can activate sphingomyelinases, which hydrolyze sphingomyelin in the plasma

membrane to generate ceramide.[21][22] This localized increase in ceramide concentration

promotes the coalescence of small lipid rafts into larger, ceramide-rich platforms.[21] These
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platforms facilitate the clustering of death receptors, leading to the activation of the caspase

cascade and ultimately, apoptosis.[21][23]

While the C16 ceramide moiety of C16 PEG2000 Ceramide is bioactive, the large PEG chain

may sterically hinder its ability to participate fully in the formation of signaling platforms. This is

a critical consideration in the design of ceramide-based therapeutics.

Ceramide-Mediated Apoptosis Signaling Pathway
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Fig. 2: Ceramide-mediated apoptosis signaling (max width: 760px)

Experimental Protocols
Characterizing the biophysical effects of C16 PEG2000 Ceramide requires a suite of

specialized techniques. Below are detailed methodologies for key experiments.

Protocol 1: Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermotropic phase behavior of lipid bilayers, identifying the

temperature and enthalpy of phase transitions.[24][25]

Methodology:

Sample Preparation: Prepare multilamellar vesicles (MLVs) by dissolving the desired lipids

(e.g., POPC with varying mol% of C16 PEG2000 Ceramide) in chloroform. Evaporate the

solvent under a stream of nitrogen to form a thin lipid film. Further dry the film under vacuum

for at least 8 hours to remove residual solvent.[15]

Hydration: Hydrate the lipid film with a buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) at

a temperature well above the highest expected phase transition temperature. Vortex

vigorously to form a milky suspension of MLVs.

DSC Analysis: Load a precise volume (e.g., 75 µl) of the lipid suspension into a hermetically

sealed stainless steel DSC pan. Use an identical pan filled with the same buffer as a

reference.[15]

Thermal Cycling: Perform several heating and cooling cycles at a controlled scan rate (e.g.,

1-5°C/minute) to ensure equilibrium measurements and assess hysteresis.[12][15]

Data Analysis: Analyze the resulting thermograms to determine the onset temperature, peak

temperature (Tm), and enthalpy (ΔH) of any observed phase transitions. A broadening of the

main transition peak is indicative of phase separation.[5][12]

Protocol 2: Atomic Force Microscopy (AFM)
AFM provides high-resolution imaging of lipid bilayer topography and can measure

nanomechanical properties like bilayer thickness and breakthrough force.[3][26]
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Methodology:

Substrate Preparation: Use freshly cleaved mica as an atomically flat substrate.

Supported Lipid Bilayer (SLB) Formation: Prepare small unilamellar vesicles (SUVs)

containing C16 PEG2000 Ceramide via probe sonication or extrusion.[15] Deposit the SUV

solution onto the mica substrate in the presence of a divalent cation (e.g., 10 mM CaCl2),

which induces vesicle fusion and the formation of a continuous SLB.[26]

AFM Imaging: Mount the SLB-coated substrate in the AFM fluid cell, ensuring it remains

hydrated with buffer. Image the surface in tapping mode or contact mode to visualize the

bilayer topography. The presence of C16 PEG2000 Ceramide may lead to the formation of

distinct domains that differ in height from the surrounding fluid bilayer.[27][28]

Force Spectroscopy: To measure bilayer thickness and stability, perform force spectroscopy.

[26]

Approach the AFM tip to the bilayer surface and record the force-distance curve.

The "breakthrough force" is the sharp drop in force corresponding to the tip puncturing the

bilayer. Its magnitude relates to membrane stability.[26]

The distance between the initial contact point and the point where the tip contacts the hard

mica substrate provides a direct measurement of the bilayer thickness.[26]

Protocol 3: Vesicle Permeability (Leakage) Assay
This assay measures the integrity of the lipid bilayer by monitoring the leakage of an

encapsulated fluorescent dye. Ceramide is known to increase membrane permeability,

potentially by forming pores or channels.[4][29][30]

Methodology:

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by extrusion. During the

hydration step, use a buffer containing a high concentration of a self-quenching fluorescent

dye (e.g., 50-100 mM Calcein).
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Purification: Remove unencapsulated dye by passing the liposome suspension through a

size-exclusion chromatography column (e.g., Sephadex G-50).

Fluorescence Measurement: Dilute the purified liposomes in an iso-osmotic buffer in a

fluorometer cuvette. Monitor the baseline fluorescence (F₀) at an excitation/emission

wavelength appropriate for the dye (e.g., 495/515 nm for Calcein).

Leakage Monitoring: Record the fluorescence intensity over time. As the dye leaks out of the

vesicles and is diluted in the external buffer, its self-quenching is relieved, resulting in an

increase in fluorescence (Ft).

Maximum Leakage Determination: At the end of the experiment, add a detergent (e.g., 0.1%

Triton X-100) to lyse all vesicles and release all encapsulated dye. This gives the maximum

fluorescence signal (Fmax).

Data Analysis: Calculate the percentage of dye leakage at any given time (t) using the

formula: % Leakage = [(Ft - F₀) / (Fmax - F₀)] * 100.
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Fig. 3: Liposome characterization workflow (max width: 760px)

Conclusion
C16 PEG2000 Ceramide is a multifaceted lipid whose biophysical impact on membranes is a

balance between the ordering effects of its C16 ceramide anchor and the disruptive, sterically

stabilizing properties of its PEG2000 chain. The ceramide moiety tends to increase bilayer

rigidity and promote the formation of gel-phase domains, which are crucial for its role in cellular

signaling. Conversely, the PEG chain provides the essential "stealth" properties for drug

delivery applications but may modulate lipid packing and interfere with the ceramide's biological

activity. A thorough characterization using techniques like DSC, AFM, and permeability assays

is essential for the rational design and optimization of nanomedicines that incorporate this

important PEGylated lipid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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